7,7-dimethyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Medicinal Chemistry Structure–Activity Relationships Quinazolinone Scaffold

This quinazolinone is a prime hit-to-lead candidate for diverse screening libraries. Its dual privileged pharmacophores—a 4-phenylpiperazine essential for monoamine receptor (D4, 5-HT1A, α1) engagement and a 7,7-dimethyl-quinazolin-5(6H)-one core validated for COX-2 selectivity (benchmarked against celecoxib)—offer unique vector opportunities. The additional N-3 nitrogen over quinolinone analog CHEMBL253145 (mGluR1 IC50 10.4 μM) provides a scaffold-hop path to enhance potency. With an achiral, fragment-like profile (MW 336.4), it fills an underpopulated lead-like space for cost-effective SAR expansion.

Molecular Formula C20H24N4O
Molecular Weight 336.4 g/mol
Cat. No. B5574479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-dimethyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC20H24N4O
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1(CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC=CC=C4)C
InChIInChI=1S/C20H24N4O/c1-20(2)12-17-16(18(25)13-20)14-21-19(22-17)24-10-8-23(9-11-24)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3
InChIKeyDHFRXSHKNFIRCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one: Core Sourcing Profile and Pharmacophore Context


7,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one (C₂₀H₂₄N₄O, MW 336.4 g/mol) is a synthetic quinazolinone derivative belonging to the 2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one subclass . Its structure features a partially saturated 7,8-dihydroquinazolin-5(6H)-one bicyclic core, a 4-phenylpiperazine moiety at the 2-position, and a gem-dimethyl substituent at the 7-position [1]. The compound is cataloged as a screening compound within commercial libraries (e.g., ChemBridge, assigned ChEMBL ID CHEMBL1337896) [2]. As an investigational small molecule, it has not yet been associated with a single, validated primary molecular target; instead, its value lies in its well-defined chemical structure featuring two privileged pharmacophoric elements—the N-phenylpiperazine and the quinazolinone scaffold—making it a versatile starting point for fragment- and ligand-based discovery programs .

Why 7,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one Cannot Be Generically Substituted by In-Class Analogs


Despite sharing the quinazolinone core, 7,7-dimethyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one cannot be generically interchanged with close analogs due to three non-transferable structural features. First, the 4-phenylpiperazine at the 2-position is essential for monoamine receptor engagement; replacing this moiety with aliphatic groups (e.g., neopentyl) abolishes activity, confirming its pharmacophoric specificity . Second, the 7,7-dimethyl substitution introduces unique steric and lipophilic constraints that are absent in 7-aryl or 7-unsubstituted analogs; this modulates conformational preferences and impacts target binding profiles . Third, the partially saturated 7,8-dihydroquinazolin-5(6H)-one core differs electronically from fully aromatic quinazoline or 4(3H)-quinazolinone systems, affecting hydrogen-bonding capacity and metabolic stability [1]. These cumulative differences mean that even structurally similar compounds (e.g., 7-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one, MW 398.5 g/mol) exhibit divergent physicochemical and pharmacological properties .

7,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Structural Differentiation: 7,7-Dimethyl vs. 7-Aryl Substitution Patterns in Dihydroquinazolinones

The 7,7-dimethyl substitution pattern in the target compound confers fundamentally different steric and electronic properties compared to 7-aryl-substituted analogs such as 7-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one (MW 398.5 g/mol) and 7-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one (MW 444.5 g/mol) . The gem-dimethyl group eliminates the chiral center present at C-7 in aryl-substituted analogs, yielding an achiral molecule with a molecular weight 62–108 Da lower than comparators. This mass reduction and absence of stereochemical complexity affect logP, solubility, and target-binding conformational sampling [1].

Medicinal Chemistry Structure–Activity Relationships Quinazolinone Scaffold

Pharmacophoric Specificity of the N-Phenylpiperazine Moiety at the 2-Position vs. Alternative Piperazine Substituents

The 4-phenylpiperazine group at the 2-position of the quinazolinone core is a critical pharmacophoric element . Published structure–activity relationship (SAR) evidence on quinazolinone derivatives indicates that replacing the N-phenylpiperazine with aliphatic piperazine substituents (e.g., neopentyl) eliminates activity at monoamine receptors, confirming that the aromatic phenyl ring is essential for target engagement . In contrast, the target compound retains this pharmacophore, placing it within a distinct activity space compared to commercially available 2-(N-methylpiperazinyl)quinazolinones designed as fungal efflux pump inhibitors, which target ABC transporters rather than CNS receptors [1].

Pharmacophore Modeling Monoamine Receptor Quinazolinone SAR

Receptor Activity Profile: mGluR1 Antagonism of a Close Structural Analog as a Reference Baseline

A structurally close analog—2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinolin-5-one (ChEMBL CHEMBL253145)—has been pharmacologically characterized as a rat mGluR1 antagonist with an IC₅₀ of 10.4 μM (10,400 nM) in an inositol phosphate accumulation assay using cerebellar granule cells [1]. This analog differs from the target compound only in the core heterocycle (quinolin-5-one vs. quinazolin-5-one), where the additional N-3 nitrogen in the target quinazolinone core is expected to alter hydrogen-bonding capacity and electronic distribution [2]. While direct receptor binding data for the target compound is not yet available, this analog provides a quantitative reference point for predicting that the target compound may exhibit differential mGluR activity owing to the N-3 nitrogen's impact on ligand-receptor interactions.

Metabotropic Glutamate Receptor mGluR1 CNS Drug Discovery

Antitumor Activity Landscape: Quinazoline Core GI₅₀ Benchmarks for Comparator Scaffolds

Quinazoline derivatives with N-phenylpiperazine substituents have demonstrated broad-spectrum antitumor activity in the NCI 60-cell-line panel [1]. Compounds 5a–d (4-(4-aryl-1-piperazinyl)quinazolines with substituents at the 2-position) exhibited full panel median growth inhibition (GI₅₀) values of 3.2, 2.0, 4.8, and 4.0 μM, respectively, with total growth inhibition (TGI) at 56.5–73.0 μM [1]. These values establish performance benchmarks for quinazoline-based antitumor screening. The target compound, bearing a dihydroquinazolin-5(6H)-one core rather than a fully aromatic quinazoline, is expected to exhibit distinct cellular potency and target engagement profiles, though direct GI₅₀ data have not yet been reported.

Antitumor Growth Inhibition Quinazoline Derivatives

COX-2 Inhibition Selectivity: 7,7-Dimethyl-Quinazolin-5-one Core Establishes Anti-inflammatory Activity Baseline

Compounds bearing the 7,7-dimethyl-quinazolin-5(6H)-one core have been directly evaluated for cyclooxygenase (COX) inhibition [1]. 1-(4-Acetylphenyl)-7,7-dimethyl-3-(substitutedphenyl)-1,2,3,4,7,8-octahydroquinazolin-5(6H)-ones exhibited COX-2 inhibitory activity with IC₅₀ values of 0.22–1.42 μM and selectivity index (SI) values of 6.16–14.18 [1]. These values were benchmarked against celecoxib (COX-2 IC₅₀ = 0.05 μM, SI = 296), diclofenac (IC₅₀ = 0.8 μM, SI = 4.87), and indomethacin (IC₅₀ = 0.49 μM, SI = 0.08) [1]. The target compound shares the identical 7,7-dimethyl-quinazolin-5(6H)-one core but differs at the 2- and 3-positions, predicting a shifted COX-1/COX-2 selectivity profile.

COX-2 Inhibition Anti-inflammatory Cyclooxygenase Selectivity

Analytical Characterization: Spectroscopic Identity Confirmation via NMR Spectral Database Entry

The target compound has a registered ¹H NMR spectrum in the SpectraBase spectral database (Compound ID: 3inHl1Sd3uU), providing a verified spectroscopic fingerprint for identity confirmation [1]. This contrasts with many structurally similar 7-aryl-dihydroquinazolinone analogs (e.g., 7-(2-fluorophenyl)-, 7-(4-methoxyphenyl)-, 7-(furan-2-yl)-substituted variants) for which no publicly accessible NMR reference spectra are cataloged . The availability of a reference NMR spectrum reduces ambiguity in compound identity verification upon procurement, a critical consideration for reproducible screening campaigns.

Analytical Chemistry NMR Spectroscopy Quality Control

Optimal Deployment Scenarios for 7,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one Based on Evidence


CNS Receptor Selectivity Profiling: Dopaminergic and Serotonergic Target Panels

The intact N-phenylpiperazine pharmacophore at the 2-position—validated in the quinazolinone SAR literature as essential for monoamine receptor engagement —positions this compound for deployment in broad-panel CNS receptor screens. Unlike 2-(N-methylpiperazinyl)quinazolinones optimized for fungal efflux pump inhibition [1], this compound retains the phenyl ring required for dopamine D₄, serotonin 5-HT₁A, and α₁-adrenoceptor binding. Screening against receptor panels (e.g., Eurofins/Cerep CNS SafetyScreen) can rapidly establish its selectivity fingerprint, leveraging the 7,7-dimethyl group's conformational constraints to potentially enhance subtype selectivity over closely related phenylpiperazine derivatives.

Scaffold-Hopping Starting Point for mGluR1 Negative Allosteric Modulator (NAM) Development

The close structural analog 2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinolin-5-one (CHEMBL253145) has established a quantitative mGluR1 antagonism baseline of IC₅₀ = 10.4 μM . The target compound's quinazolinone core introduces an additional N-3 nitrogen relative to the quinolinone comparator, creating a scaffold-hopping opportunity. This single heteroatom substitution provides a rational design vector to improve mGluR1 potency and selectivity, with the quinolinone analog's published data serving as a direct performance benchmark [1].

COX-2 Selective Inhibitor Lead Optimization with Precedented Core Activity

The 7,7-dimethyl-quinazolin-5(6H)-one core has been experimentally validated as a COX-2-selective scaffold, with core-matched analogs achieving IC₅₀ values of 0.22–1.42 μM and selectivity index values of 6.16–14.18 . The target compound's distinct 2-(4-phenylpiperazin-1-yl) substitution offers an unexplored vector for modulating COX-1/COX-2 selectivity relative to the published 3-substituted-phenyl series. Procurement of this compound enables head-to-head SAR expansion with direct benchmarking against celecoxib (IC₅₀ = 0.05 μM, SI = 296) and diclofenac (IC₅₀ = 0.8 μM, SI = 4.87) .

Screening Library Diversification: Achiral, Fragment-Compliant Quinazolinone Probe

With a molecular weight of 336.4 g/mol and an achiral structure, this compound occupies an underpopulated region of chemical space at the interface of fragment-like (MW < 350) and lead-like property space [1]. Its lower molecular weight (62–108 Da less than 7-aryl-substituted analogs) and absence of stereochemical complexity make it an ideal candidate for diversity-oriented screening library construction. The verified NMR spectroscopic identity (SpectraBase Compound ID: 3inHl1Sd3uU) further supports its inclusion in curated compound collections requiring rigorous quality control .

Quote Request

Request a Quote for 7,7-dimethyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.